
(2R)-2-Chloro-3,3-dimethylbutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-Chloro-3,3-dimethylbutanoic acid is an organic compound with a chiral center, making it an enantiomer This compound is of interest in various fields of chemistry due to its unique structure and reactivity
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Chloro-3,3-dimethylbutanoic acid typically involves the chlorination of 3,3-dimethylbutanoic acid. One common method is the use of thionyl chloride (SOCl₂) in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of automated systems ensures consistent quality and reduces the risk of side reactions.
化学反応の分析
Types of Reactions
(2R)-2-Chloro-3,3-dimethylbutanoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide, amine, or alkoxide ions.
Reduction Reactions: The compound can be reduced to (2R)-3,3-dimethylbutanoic acid using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: Oxidation can convert the compound into corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO₄).
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Major Products
Substitution: (2R)-2-Hydroxy-3,3-dimethylbutanoic acid, (2R)-2-Amino-3,3-dimethylbutanoic acid.
Reduction: (2R)-3,3-Dimethylbutanoic acid.
Oxidation: Corresponding ketones or aldehydes.
科学的研究の応用
(2R)-2-Chloro-3,3-dimethylbutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a precursor for biologically active compounds.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of agrochemicals and as an intermediate in the manufacture of specialty chemicals.
作用機序
The mechanism of action of (2R)-2-Chloro-3,3-dimethylbutanoic acid involves its interaction with various molecular targets. The chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of new compounds. The chiral center allows for enantioselective reactions, which are crucial in the synthesis of chiral drugs. The compound can also act as an inhibitor of certain enzymes, affecting biochemical pathways.
類似化合物との比較
Similar Compounds
(2S)-2-Chloro-3,3-dimethylbutanoic acid: The enantiomer of (2R)-2-Chloro-3,3-dimethylbutanoic acid, with similar chemical properties but different biological activities.
3,3-Dimethylbutanoic acid: The non-chlorinated parent compound, which lacks the reactivity associated with the chlorine atom.
2-Chlorobutanoic acid: A structurally similar compound with a different alkyl group, leading to different reactivity and applications.
Uniqueness
This compound is unique due to its chiral center and the presence of a chlorine atom, which imparts distinct reactivity and potential for enantioselective synthesis. Its applications in the synthesis of chiral drugs and specialty chemicals highlight its importance in both research and industry.
特性
CAS番号 |
26547-86-4 |
|---|---|
分子式 |
C6H11ClO2 |
分子量 |
150.60 g/mol |
IUPAC名 |
(2R)-2-chloro-3,3-dimethylbutanoic acid |
InChI |
InChI=1S/C6H11ClO2/c1-6(2,3)4(7)5(8)9/h4H,1-3H3,(H,8,9)/t4-/m0/s1 |
InChIキー |
MRMBZUFUXAUVPR-BYPYZUCNSA-N |
異性体SMILES |
CC(C)(C)[C@H](C(=O)O)Cl |
正規SMILES |
CC(C)(C)C(C(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Oxatetracyclo[3.3.1.0~2,4~.0~6,8~]nonane](/img/structure/B14695994.png)
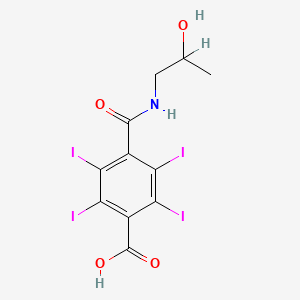
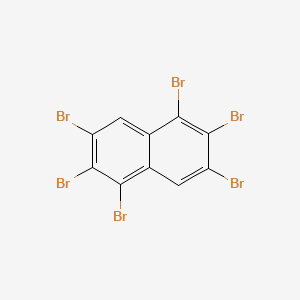

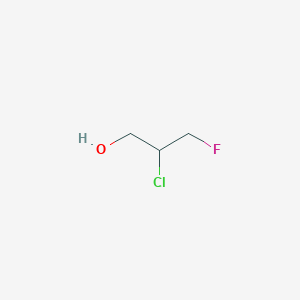
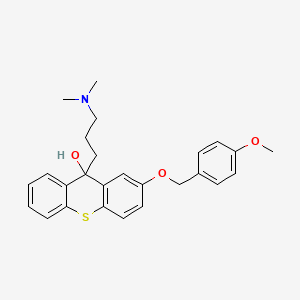
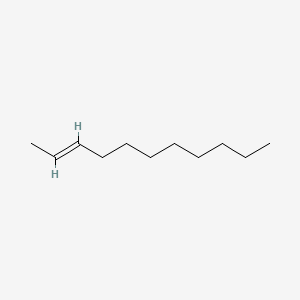
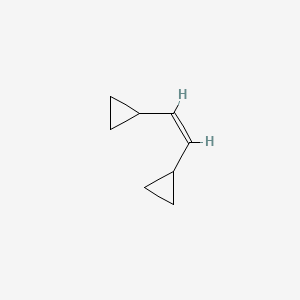

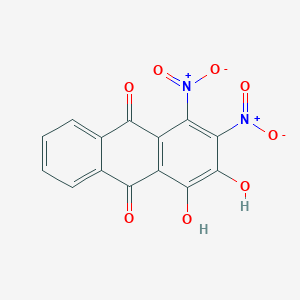
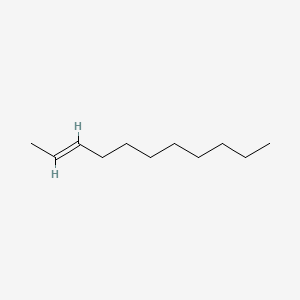

![Spiro[bicyclo[3.3.1]nonane-3,2'-oxirane]](/img/structure/B14696040.png)

